N-pyridin-2-ylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyridin-2-ylfuran-3-carboxamide: is a compound that features a pyridine ring attached to a furan ring through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-pyridin-2-ylfuran-3-carboxamide typically begins with pyridine-2-amine and furan-3-carboxylic acid.
Reaction Conditions: The carboxylic acid is first activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with pyridine-2-amine to form the desired amide bond.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Solvent choices, reaction times, and temperatures are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-pyridin-2-ylfuran-3-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: The compound can be reduced to form this compound derivatives with altered electronic properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Furan-2,3-diones.
Reduction: Reduced amide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N-pyridin-2-ylfuran-3-carboxamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Anti-inflammatory Properties: It has been investigated for its anti-inflammatory effects, potentially useful in treating conditions like arthritis.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic properties, useful in the development of sensors and other electronic devices.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-pyridin-2-ylfuran-3-carboxamide can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
N-pyridin-2-ylmethylfuran-2-carboxamide: Similar structure but with a methyl group instead of a direct bond to the furan ring.
N-pyridin-2-ylthiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
Uniqueness:
Structural Features: The combination of a pyridine ring and a furan ring through a carboxamide linkage is unique and imparts specific electronic and steric properties.
Reactivity: The compound’s reactivity profile is distinct due to the presence of both the pyridine and furan rings, allowing for a wide range of chemical modifications.
Properties
IUPAC Name |
N-pyridin-2-ylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(8-4-6-14-7-8)12-9-3-1-2-5-11-9/h1-7H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFPPOOLMCVMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.